molecular formula C4H6N2O B12560471 Pyrimidine hydrate CAS No. 158868-12-3

Pyrimidine hydrate

Cat. No.: B12560471
CAS No.: 158868-12-3
M. Wt: 98.10 g/mol
InChI Key: LSYJHRREPKXURZ-UHFFFAOYSA-N
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Description

Pyrimidine hydrate is a hydrated form of pyrimidine, a heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂·H₂O. Pyrimidine is a fundamental structure in many biological molecules, including nucleic acids. The hydrate form is significant in various chemical and biological processes due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine hydrate can be synthesized through several methods. One common approach involves the condensation of amidine-containing substrates with suitable carbonyl compounds. For instance, the reaction of amidine with α, β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds under controlled conditions can yield pyrimidine derivatives .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes. These methods may include the use of metal catalysts, ionic liquids, or nanocatalysts to enhance the reaction efficiency and yield. The reaction conditions typically involve moderate temperatures and pressures to ensure the stability of the hydrate form .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine hydrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pyrimidine oxides.

    Reduction: Reduction reactions can convert this compound to dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents replace hydrogen atoms on the pyrimidine ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrimidine hydrate has extensive applications in scientific research:

Mechanism of Action

The mechanism of action of pyrimidine hydrate involves its ability to interact with various molecular targets through hydrogen bonding and π-π interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, thereby modulating biological pathways. For instance, pyrimidine derivatives can inhibit the activity of enzymes involved in DNA replication, making them effective in anticancer therapies .

Comparison with Similar Compounds

    Pyridine: Another nitrogen-containing heterocycle but with a single nitrogen atom.

    Purine: Contains a fused ring system with two nitrogen atoms, similar to pyrimidine but with an additional ring.

    Pyrazine: Similar to pyrimidine but with nitrogen atoms at positions 1 and 4.

Uniqueness of Pyrimidine Hydrate: this compound is unique due to its specific hydration state, which can influence its reactivity and interactions in biological systems. Unlike pyridine, which is less reactive, this compound’s additional nitrogen atom allows for more diverse chemical reactions. Compared to purine, this compound is simpler and more versatile in synthetic applications .

Properties

CAS No.

158868-12-3

Molecular Formula

C4H6N2O

Molecular Weight

98.10 g/mol

IUPAC Name

pyrimidine;hydrate

InChI

InChI=1S/C4H4N2.H2O/c1-2-5-4-6-3-1;/h1-4H;1H2

InChI Key

LSYJHRREPKXURZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1.O

Origin of Product

United States

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